N-Fmoc-5-bromo-2-fluoro-L-phenylalanine

Vue d'ensemble

Description

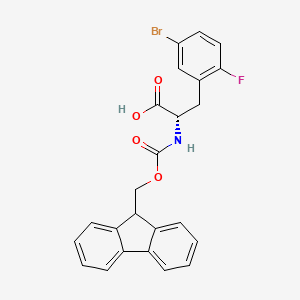

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom on the phenyl ring of the phenylalanine backbone. This unique structure makes it a valuable tool in the development of peptides with specific properties and functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.

Fmoc Protection: The amino group of 5-bromo-2-fluoroaniline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected aniline is then coupled with a suitable carboxylic acid derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.

Automation: Automated systems ensure precise control over reaction parameters such as temperature, pH, and reaction time.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.

Common Reagents and Conditions

Bases: Piperidine for Fmoc deprotection.

Coupling Reagents: DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.

Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents.

Major Products

Peptides: this compound is primarily used to synthesize peptides with specific sequences and properties.

Substituted Derivatives: Various substituted derivatives can be synthesized by replacing the bromine atom with different nucleophiles.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C14H14BrFNO4

- Molecular Weight: 362.19 g/mol

- IUPAC Name: (2S)-3-(5-bromo-2-fluorophenyl)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid

The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino functionality. This configuration allows for selective reactions critical in synthesizing complex peptides.

Peptide Synthesis

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group provides stability during synthesis and can be easily removed to yield free amino acids for further reactions. This compound serves as a building block for synthesizing various peptides with tailored biological activities.

Biological Research

In biological contexts, this compound is employed to study:

- Protein-Protein Interactions: By incorporating it into peptides, researchers can investigate how proteins interact within cellular pathways.

- Enzyme Specificity: It aids in understanding enzyme-substrate interactions, which are crucial for metabolic studies.

Medicinal Chemistry

This compound derivatives are being explored for their potential in drug development:

- Anticancer Agents: Peptides derived from this compound have demonstrated efficacy against cancer cell lines, showing significant antiproliferative effects.

- Therapeutic Applications: Its ability to modulate cellular pathways positions it as a candidate for targeting specific diseases, including cancer.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Fmoc-5-chloro-L-phenylalanine | Chlorine at 5-position | Different halogen affecting reactivity |

| N-Fmoc-2-fluoro-L-phenylalanine | Fluorine at 2-position | Lacks bromine; different substitution pattern |

| N-Boc-5-bromo-2-fluoro-L-phenylalanine | Boc protecting group | Different protecting group affects synthetic utility |

This table illustrates how variations in halogen substituents or protecting groups can significantly impact biological activity and utility in peptide synthesis.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of peptides synthesized from this compound:

Anticancer Activity

A study reported that peptides derived from this compound inhibited proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating strong antiproliferative effects. These findings suggest its potential as a lead compound in cancer therapy.

Protein Engineering

Research has shown that integrating this compound into proteins enhances their stability and functionality, essential for developing biopharmaceuticals.

Bioconjugation Applications

The unique properties of this compound facilitate bioconjugation processes that link biomolecules for targeted therapies, particularly in cancer treatment.

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile indicates an oral bioavailability of approximately 65%, suggesting promising therapeutic applications. Its influence on cellular pathways makes it a candidate for drug development targeting diseases such as cancer.

Mécanisme D'action

The mechanism of action of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine depends on its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Fmoc-5-bromo-L-phenylalanine: Lacks the fluorine atom, which can affect its reactivity and interactions.

N-Fmoc-2-fluoro-L-phenylalanine: Lacks the bromine atom, resulting in different electronic and steric properties.

N-Fmoc-5-chloro-2-fluoro-L-phenylalanine: Substitutes chlorine for bromine, leading to different reactivity and biological activity.

Uniqueness

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is unique due to the combined presence of bromine and fluorine atoms, which can significantly alter the compound’s chemical and biological properties. This dual substitution allows for fine-tuning of peptide characteristics, making it a valuable tool in various research and industrial applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties to advance their work in peptide chemistry, medicinal chemistry, and beyond.

Activité Biologique

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative characterized by its unique structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring. This compound has garnered significant attention in biochemical research due to its potential biological activities and applications in peptide synthesis.

The molecular formula of this compound is C24H19BrFNO4, with a molecular weight of 484.32 g/mol. The presence of halogen atoms (bromine and fluorine) can enhance the compound's interactions with biological targets, potentially affecting binding affinities and specificity in peptide-based therapies.

The biological activity of this compound primarily arises from its incorporation into peptides and proteins. The electronic properties imparted by the bromine and fluorine atoms influence the compound's interactions with various biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions at other functional sites .

Applications in Biological Research

This compound has been utilized in several key areas of biological research:

- Peptide Synthesis : It serves as a building block for synthesizing peptides with tailored sequences and properties, enhancing their stability and activity.

- Medicinal Chemistry : The compound is employed in designing peptide-based drugs that target specific proteins or enzymes, thus playing a crucial role in drug development.

- Biological Studies : Researchers leverage this compound to investigate protein-protein interactions, enzyme mechanisms, and receptor binding, contributing to a deeper understanding of various biochemical pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Interactions : Research indicated that halogenated amino acids like this compound can significantly alter enzyme kinetics and substrate specificity. For example, its incorporation into peptide substrates showed enhanced binding affinities in enzyme-catalyzed reactions compared to non-halogenated analogs .

- Protein Folding Stability : Another study examined the influence of this compound on protein folding dynamics. The halogen substituents were found to stabilize certain conformations of peptides, impacting their biological functions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Fmoc protected; Br at position 5; F at position 2 | Enhanced binding affinities due to halogenation |

| N-Fmoc-3-Bromo-L-Phenylalanine | Fmoc protected; Br at position 3 | Different reactivity profile |

| N-Fmoc-DL-Fluorophenylalanine | Fmoc protected; Fluorine at various positions | Varies in biological activity based on position |

Propriétés

IUPAC Name |

(2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCGOPPJEFZTNP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.